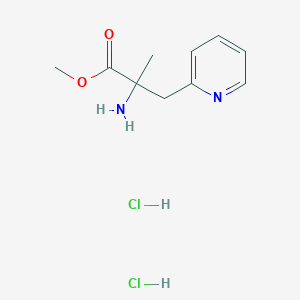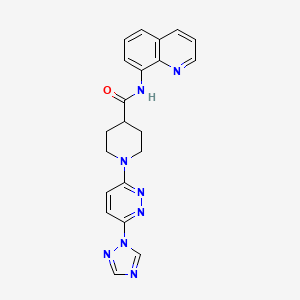![molecular formula C20H26N4O2 B2502292 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide CAS No. 1206995-08-5](/img/structure/B2502292.png)
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolobenzimidazoles in Cancer Treatment
Pyrrolobenzimidazoles, including compounds structurally related to 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide, have been investigated for their potential in cancer treatment. These compounds, through their unique design and chemistry, have shown promise as antitumor agents, offering advantages over existing treatments. Notably, they exhibit cytotoxicity and inhibit topoisomerase II-mediated DNA relaxation, crucial for their antitumor activity. This class of compounds highlights the innovative approaches in drug design targeting cancer therapies (Skibo, 1998).
Stereochemistry and Pharmacological Profile
Research into the stereochemistry of phenylpiracetam and its derivatives, closely related to the chemical family of this compound, has provided insights into improving pharmacological profiles. The analysis of enantiomerically pure derivatives has shown direct relationships between stereocenters' configurations and biological properties, suggesting the importance of precise stereochemical design in developing more effective central nervous system agents (Veinberg et al., 2015).
Environmental Impact and Removal Technologies
The environmental presence and impact of acetaminophen, a compound with some structural similarity to this compound, have been extensively studied. While not directly related, this research underscores the broader concerns regarding pharmaceuticals in the environment. Techniques for detecting, monitoring, and removing such compounds from water sources have been developed, reflecting the ongoing need to address potential environmental and health impacts of widespread drug use (Vo et al., 2019).
Synthesis and Anti-inflammatory Activities of Pyrimidines
Pyrimidine derivatives, including those related to this compound, have been explored for their anti-inflammatory properties. The synthesis, biological evaluation, and structure-activity relationships of these compounds have contributed to understanding their potential therapeutic uses. Such research is vital for developing new anti-inflammatory agents with reduced toxicity and enhanced efficacy (Rashid et al., 2021).
Fluorinated Pyrimidines in Personalized Medicine
The development of fluorinated pyrimidines, akin to research on compounds like this compound, exemplifies the integration of chemical innovation in personalized medicine. These compounds, particularly 5-fluorouracil and its derivatives, have been pivotal in cancer treatment, demonstrating the critical role of chemical synthesis and modification in addressing specific therapeutic needs (Gmeiner, 2020).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of hydrogen bonds between the amine and amide groups of the compound and its targets . This interaction could lead to changes in the targets’ function or activity.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it is possible that it may influence pathways involving pyrimidine metabolism or signaling. More research is needed to confirm this and to understand the downstream effects of these interactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action, as well as the biochemical pathways it affects. More research is needed to elucidate these effects .
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-4-6-17(7-5-14)22-18(25)13-26-19-12-16(3)21-20(23-19)24-10-8-15(2)9-11-24/h4-7,12,15H,8-11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBPGVLLSGSHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)




![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)
